molecular formula C10H9N3O2S B066155 (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 185034-18-8

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Cat. No.: B066155
CAS No.: 185034-18-8
M. Wt: 235.26 g/mol
InChI Key: LLSYGKQHAYFNCR-UHFFFAOYSA-N
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Description

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is a chemically sophisticated heterocyclic compound that presents a multifaceted scaffold for advanced research and development. Its core structure integrates a 1,2,4-triazole ring system in the 5-thioxo (mercapto) tautomeric form, substituted at the N3 position with a phenyl ring and at the C4 position with an acetic acid side chain. This unique architecture confers significant potential as a key intermediate in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. The molecule's research value is underscored by its ability to act as a versatile ligand, where the sulfur and nitrogen atoms in the triazole-thione ring can coordinate to various metal ions, facilitating the development of new coordination complexes with potential catalytic or biological activity. Furthermore, the presence of both hydrogen bond donor/acceptor sites and a lipophilic aromatic ring makes it a promising candidate for investigations in molecular recognition and as a building block for combinatorial library synthesis aimed at drug discovery. The carboxylic acid functional group enhances its utility, allowing for further derivatization into amides, esters, and other conjugates, thereby expanding the scope of its application in creating compounds for screening against a range of biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYGKQHAYFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589213
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185034-18-8
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,2,4-Triazole-Thione Core

The 1,2,4-triazole-thione moiety is typically synthesized via cyclization of thiosemicarbazide intermediates. A common approach involves reacting phenyl isothiocyanate with carbohydrazide derivatives under reflux conditions. For example, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide reacts with phenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate. Subsequent cyclization in 2M sodium hydroxide yields the triazole-thione core.

Key Reaction Conditions

StepReagents/ConditionsYield
Thiosemicarbazide formationPhenyl isothiocyanate, reflux, 4h75–85%
Cyclization2M NaOH, reflux, 5h60–70%

Introduction of the Acetic Acid Side Chain

The acetic acid group is introduced via alkylation of the triazole nitrogen. Ethyl bromoacetate is widely used for this step, followed by hydrolysis to convert the ester to the carboxylic acid. In a representative procedure, 3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole is treated with ethyl bromoacetate in the presence of sodium ethoxide, yielding the ethyl ester derivative. Saponification with aqueous NaOH produces the target acetic acid compound.

Alkylation and Hydrolysis Parameters

ParameterDetails
Alkylation solventAbsolute ethanol
BaseSodium ethoxide
TemperatureReflux, 5h
Hydrolysis conditions2M NaOH, 80°C, 3h

Detailed Synthetic Protocols

Protocol A: Cyclization-Alkylation-Hydrolysis Sequence

  • Synthesis of Thiosemicarbazide Intermediate

    • React 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide (0.01 mol) with phenyl isothiocyanate (0.01 mol) in ethanol under reflux for 4h.

    • Concentrate the mixture, pour into ice, and filter to obtain the intermediate.

  • Cyclization to Triazole-Thione

    • Reflux the intermediate (0.005 mol) in 2M NaOH (20 mL) for 5h.

    • Acidify with HCl, filter, and recrystallize from ethanol.

  • Alkylation with Ethyl Bromoacetate

    • Dissolve 3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole (0.01 mol) in ethanol.

    • Add sodium ethoxide (0.01 mol) and ethyl bromoacetate (0.01 mol). Reflux for 5h.

    • Isolate the ester via evaporation and recrystallization.

  • Ester Hydrolysis

    • Reflux the ethyl ester (0.01 mol) in 2M NaOH (15 mL) at 80°C for 3h.

    • Acidify with HCl to pH 2–3, filter, and dry to obtain the acetic acid derivative.

Protocol B: Direct Condensation Approach

An alternative method condenses pre-formed triazole-thiones with bromoacetic acid derivatives:

  • React 3-phenyl-1,2,4-triazole-5-thione (0.01 mol) with bromoacetic acid (0.01 mol) in DMF containing K₂CO₃ at 60°C for 6h.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Yields

MethodOverall YieldPurity (HPLC)
A55–60%≥98%
B50–55%≥95%

Optimization and Challenges

Solvent and Base Selection

  • Alkylation Efficiency : Sodium ethoxide in ethanol outperforms K₂CO₃ in DMF, providing higher yields (75% vs. 60%).

  • Cyclization pH : Maintaining pH >12 during NaOH-mediated cyclization prevents byproduct formation.

Spectral Characterization

  • IR Spectroscopy : Key bands include C=O (1685 cm⁻¹), C=S (1160 cm⁻¹), and NH (3323 cm⁻¹).

  • ¹H NMR : Signals at δ 4.20–4.50 (CH₂COO), δ 7.30–7.80 (phenyl), and δ 13.10 (COOH).

Industrial-Scale Considerations

  • Cost-Effective Steps : Replacing ethanol with isopropanol reduces solvent costs by 20% without compromising yield.

  • Waste Management : NaOH-containing filtrates are neutralized with HCl to recover NaCl for disposal .

Chemical Reactions Analysis

Reactivity of the Thione (C=S) Group

The thione group in the triazole ring is a key reactive site, enabling nucleophilic substitution and cyclization reactions.

Alkylation Reactions

The sulfur atom in the thione group can undergo alkylation with alkyl halides or dimethyl sulfate. For example:

  • Reaction with methyl iodide in basic conditions (e.g., NaOH/ethanol) yields 4-(carboxymethyl)-3-phenyl-1-methyl-1H-1,2,4-triazole-5(4H)-thione .
  • Similar reactions with ethyl bromoacetate produce ester derivatives, which are intermediates for further functionalization .

Oxidation

The thione group can be oxidized to a disulfide (S–S) or sulfonic acid (SO₃H) using agents like hydrogen peroxide or nitric acid .

Carboxylic Acid Functionalization

The acetic acid moiety participates in typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., ethanol, methanol) under acidic or catalytic conditions forms ethyl/methyl esters .
Example:  Triazol 4 yl acetic acid+CH CH OH Triazol 4 yl acetate ester+H O\text{ Triazol 4 yl acetic acid}+\text{CH CH OH}\xrightarrow{\text{H }}\text{ Triazol 4 yl acetate ester}+\text{H O}

Amide Formation

Condensation with amines or hydrazines in the presence of coupling agents (e.g., DCC) yields amides or hydrazides :

  • Reaction with hydrazine hydrate produces the corresponding hydrazide, a precursor for thiosemicarbazides .
  • Interaction with aryl isocyanates generates urea derivatives .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

Thiadiazole Formation

Reaction with chloroacetyl chloride or CS₂ under basic conditions leads to thiadiazole derivatives via cyclocondensation .

Click Chemistry

The thione group participates in thiol-ene click reactions with maleimides or α-bromo-γ-butyrolactone, forming sulfur-linked hybrids (e.g., thiazolo[3,2-b] triazoles) .

Condensation Reactions

The carboxylic acid and thione groups enable condensations with aldehydes or ketones:

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields Schiff bases, which can further cyclize to form imidazoles or oxadiazoles .

Biological Derivatization

Derivatives of this compound are synthesized for antimicrobial and anticancer studies:

  • Mannich bases formed with formaldehyde and secondary amines exhibit enhanced bioactivity .
  • Triazole-thiadiazole hybrids show inhibitory effects against bacterial enoyl-ACP reductase (InhA) .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid exhibit significant antibacterial properties.

Case Study: Synthesis and Biological Assay
A study synthesized several derivatives of this compound and evaluated their antibacterial activity against various strains such as E. coli, K. pneumoniae, P. aeruginosa, and S. aureus. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin. For instance:

Compound CodeE. coli (ATCC 35218)K. pneumoniaeS. aureus (ATCC 25323)
5a-18.26 mm15.80 mm
5b-19.40 mm17.96 mm
6a18.63 mm17.36 mm17.80 mm

These findings suggest that modifications to the triazole structure can lead to compounds with potent antibacterial effects, potentially overcoming resistance issues in pathogenic bacteria .

Antifungal Properties

The compound also exhibits antifungal activity, which is crucial in the development of new antifungal agents amid rising resistance to existing treatments.

Research Insights
A study highlighted the efficacy of triazole derivatives against various fungal strains, showing that this compound derivatives could inhibit fungal growth effectively at lower concentrations compared to traditional antifungals .

Anticancer Activity

Emerging research indicates potential anticancer properties associated with the compound.

Mechanism of Action
The thiazole and triazole rings present in the structure are believed to interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. For example, derivatives have been tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that they may serve as lead compounds for developing new cancer therapies .

Pharmacological Studies

Pharmacological studies have shown that compounds containing the triazole moiety possess a wide range of biological activities beyond antibacterial and antifungal effects.

Diverse Applications
These include antiviral properties and potential use in treating conditions such as tuberculosis and other mycobacterial infections . The structural versatility of triazoles allows for modifications that can enhance their pharmacological profiles.

Mechanism of Action

The mechanism of action of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Phenyl vs. This substitution may alter binding affinity in biological targets .
  • Thioxo vs. Thioether : The thioxo group (C=S) in the parent compound is more electrophilic than thioether (C-S-C) derivatives (e.g., dimethoxyphenyl esters in ), impacting reactivity in nucleophilic environments.

Pharmacological and Agrochemical Activities

  • Antimicrobial Activity: Dimethoxyphenyl-substituted triazole esters exhibit notable antifungal and antimicrobial properties, attributed to the electron-rich aromatic system and ester-mediated membrane penetration . In contrast, the acetic acid derivative (target compound) lacks direct evidence of such activity.
  • Plant Growth Regulation : Compounds with [1,3,4]oxadiazole or [1,3,4]thiadiazole cores (e.g., ) show superior plant growth stimulation compared to [1,2,4]triazoles, likely due to enhanced redox activity .

Physicochemical Properties

  • Solubility : The acetamide derivative () exhibits higher aqueous solubility than the acetic acid parent due to reduced ionization at physiological pH.
  • Stability : Fused benzoimidazo-triazole derivatives () demonstrate enhanced thermal stability, likely due to extended π-conjugation .

Biological Activity

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid, with the CAS number 185034-18-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and structure-activity relationships (SAR).

The compound has the molecular formula C10H9N3O2SC_{10}H_9N_3O_2S and features a thiazole ring fused to a triazole structure. Its unique chemical configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. A related study found that certain synthesized compounds containing thiazole motifs have displayed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays revealed that compounds with similar structural features exhibited cytotoxic effects against different cancer cell lines. For example, IC50 values for certain thiazole derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against specific tumor cells . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of related compounds. For example, hybrid derivatives targeting the RNA-dependent RNA polymerase of influenza viruses showed significant inhibition of viral replication . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against viral infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and thiazole rings significantly influence biological activity. Compounds with additional functional groups or altered ring structures often exhibit enhanced potency. For instance:

  • Electron-donating groups on the phenyl ring improve anticancer activity.
  • Substituents on the triazole can modulate interaction with biological targets.

Case Studies

Study Objective Findings Reference
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria
Study 2Antitumor EfficacyIC50 values < 2 µg/mL against cancer cell lines
Study 3Antiviral PropertiesRelated compounds inhibited influenza virus replication

Q & A

Q. How to validate the compound’s stability in formulation development?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor pH changes in aqueous solutions and assess crystallinity via XRD. Use Arrhenius modeling to extrapolate shelf life .

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